2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine
Description
2-(Azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine is a pyrimidine derivative characterized by a substituted azetidine ring (a four-membered saturated nitrogen heterocycle) at the 2-position and a 4-(trifluoromethoxy)phenyl group at the 5-position of the pyrimidine core. This compound is disclosed in a 2019 patent as a therapeutic agent targeting the F1 domain of F-ATP synthase, a critical enzyme in Mycobacterium tuberculosis (Mtb) energy metabolism . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the azetidine ring may influence target binding kinetics due to its compact, strained structure.
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-4-2-10(3-5-12)11-8-18-13(19-9-11)20-6-1-7-20/h2-5,8-9H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMFXAXOZTTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine typically involves the formation of the azetidine ring followed by its functionalization. . This reaction is efficient but requires careful control of reaction conditions due to the inherent challenges associated with the approach.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The pyrimidine ring can be reduced to form different derivatives.
Substitution: The trifluoromethoxyphenyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may lead to the formation of azetidinones, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity and the electron-withdrawing trifluoromethoxy group likely play key roles in its biological activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores or therapeutic targets:
Table 1: Structural Features of Selected Pyrimidine Derivatives
| Compound Name | Core Structure | Key Substituents | Target/Application | Patent Reference |
|---|---|---|---|---|
| 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine | Pyrimidine | Azetidine, 4-(trifluoromethoxy)phenyl | F-ATP synthase (TB) | [1] |
| 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide (Q203) | Imidazopyridine | Trifluoromethoxy phenyl, piperidine | Cytochrome bc1 (TB) | [1] |
| Sarolaner | Isoxazoline | Trifluoromethoxy phenyl, trifluoromethyl | GABA receptor (acaricide) | [2] |
| [(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl] N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate | Tetrahydropyran | Trifluoromethoxy phenyl, triazole | Insecticidal activity | [2] |
Key Observations :
- Azetidine vs. Piperidine/Pyridine Rings : The azetidine ring in the compound confers steric constraints distinct from the six-membered piperidine in Q203 or pyridine in other analogs. This may alter binding pocket interactions in the F1 domain .
- Trifluoromethoxy Phenyl Group : Shared with sarolaner (acaricide) and tetrahydropyran carbamates (insecticides), this group enhances oxidative stability and membrane permeability. However, its role in TB-targeting vs. insecticidal applications highlights divergent structure-activity relationships (SAR) .
- Combination Therapy : Unlike sarolaner (single-agent ectoparasiticide), this compound is designed for synergistic use with bedaquiline or Q203, reflecting its role in multi-drug-resistant TB regimens .
Pharmacological and Therapeutic Comparisons
Table 2: Functional Comparison with Tuberculosis-Targeting Analogs
| Compound Name | Target | Mechanism | Development Stage |
|---|---|---|---|
| This compound | F-ATP synthase (F1) | ATP synthesis inhibition | Preclinical (patent) |
| Bedaquiline | F-ATP synthase (c subunit) | Proton flux disruption | FDA-approved |
| Q203 | Cytochrome bc1 | Electron transport chain inhibition | Phase II trials |
Key Findings :
- Target Specificity : While bedaquiline binds the F-ATP synthase c subunit, this compound targets the F1 domain, suggesting complementary mechanisms for combination therapy .
- Resistance Mitigation : The azetidine-pyrimidine scaffold may circumvent bedaquiline resistance, which often arises from c subunit mutations .
- Cross-Application Insights: Trifluoromethoxy phenyl-containing insecticides (e.g., sarolaner) leverage this group for non-mammalian target selectivity, whereas in TB drugs, it optimizes Mtb-specific bioavailability .
Patent Landscape and Development Status
The compound is protected under a 2019 patent (51 pages, 25 claims) emphasizing its F1 domain targeting and combination regimens . Later patents (2023) disclose structurally related carbamates and triazole derivatives with insecticidal applications, underscoring the versatility of the trifluoromethoxy phenyl motif . No clinical trial data is publicly available yet, indicating this compound remains in early-stage development.
Biological Activity
2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine is a compound that has garnered attention due to its potential therapeutic applications. Its structure, featuring a pyrimidine core and an azetidine moiety, suggests diverse biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a trifluoromethoxy group, which is significant for its biological properties.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies that explore its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory effects. In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. For example, related compounds have shown IC50 values against COX-2 ranging from 0.04 μmol to 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have reported IC50 values indicating cytotoxicity against various cancer types:
- MCF-7 (breast cancer) : IC50 values around 0.42 μM were observed for structurally similar compounds, demonstrating significant anti-proliferative effects .
- A549 (lung cancer) : Compounds with similar structures exhibited cytotoxicity with IC50 values as low as 0.51 μM .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on MCF-7 Cells : A compound structurally similar to this compound was tested for its ability to induce apoptosis in MCF-7 cells. The results indicated a significant increase in apoptotic cells in a dose-dependent manner, supporting its potential as an anticancer agent .
- Inflammation Model : In a carrageenan-induced paw edema model, related pyrimidine derivatives demonstrated effective reduction in inflammation, suggesting that the target compound may also possess similar anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethoxy enhances the potency of these compounds against COX enzymes and cancer cell lines .
| Compound | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Similar to target | 0.04 | Anti-inflammatory |
| Compound B | Similar to target | 0.42 | Anticancer (MCF-7) |
| Compound C | Similar to target | 0.51 | Anticancer (A549) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
